molecular formula C14H13N5O B2866936 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 379242-98-5

5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2866936
CAS No.: 379242-98-5
M. Wt: 267.292
InChI Key: FBNHKGKKUPSPSM-UHFFFAOYSA-N
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Description

Historical Evolution of Quinoline-Pyrazole Hybrid Architectures

The integration of quinoline and pyrazole motifs traces its roots to early 20th-century cyclocondensation techniques. A pivotal advancement emerged with the Vilsmeier-Haack reaction , which enabled formylation of quinoline precursors to generate reactive intermediates for pyrazole coupling. For instance, Amer et al. demonstrated this method’s efficacy by synthesizing pyrazole-pyridine-quinoline hybrids through formylation of quinoline hydrazones, yielding derivatives with melting points between 160–250°C and enhanced antimicrobial activity.

Ramprasad et al. further refined this approach by combining Vilsmeier-Haack formylation with Huisgen cycloaddition, producing quinoline-triazole hybrids active against Mycobacterium bovis. These innovations underscored the versatility of quinoline-pyrazole systems, as seen in Zeleke et al.’s synthesis of quinoline-carbaldehyde derivatives with substituents modulating bioactivity. Table 1 summarizes key synthetic milestones:

Table 1: Historical Synthesis Methods for Quinoline-Pyrazole Hybrids

Method Key Steps Bioactivity Outcome
Vilsmeier-Haack Formylation → Cyclocondensation Broad-spectrum antimicrobials
Click Chemistry Azide-alkyne cycloaddition Antitubercular agents
Microwave Irradiation Accelerated hydrazone formation Enhanced MIC values (≤0.39 μg/mL)

Rational Design Principles for Bifunctional Heterocyclic Systems

The efficacy of quinoline-pyrazole hybrids hinges on synergistic pharmacophoric integration . Quinoline’s planar aromatic system facilitates intercalation with microbial DNA, while pyrazole’s hydrogen-bonding capacity (via NH and carbonyl groups) enhances target affinity. For example, Ajani et al. reported hydrazide-hydrazone-quinoline hybrids with MIC values as low as 0.39 μg/mL against Escherichia coli, attributing this to the pyrazole’s ability to disrupt bacterial cell membranes.

Electronic modulation through substituents further optimizes activity. The 4-methyl group on quinoline in 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide enhances lipophilicity, promoting cellular uptake, while the carboxamide moiety stabilizes interactions with enzymatic active sites. Shruthi et al. validated this principle in quinoline-oxadiazole hybrids, where electron-withdrawing groups improved antitubercular activity (MIC = 0.5 μg/mL).

Strategic Importance of 5-Amino Substituents in Pyrazole Pharmacophores

The 5-amino group in pyrazole derivatives serves dual roles: electronic modulation and hydrogen-bond donation. In Van de Walle et al.’s antimalarial quinoline-piperidine hybrids, the amino group’s lone pair enhanced π-π stacking with Plasmodium falciparum’s heme detoxification pathway, yielding IC₅₀ values of 12–26 nM. Similarly, El Shehry et al. found that 5-amino-substituted pyrazoles inhibited Candida albicans at MIC = 0.12 μg/mL, outperforming fluconazole.

Table 2: Impact of 5-Amino Substituents on Biological Activity

Hybrid Structure Target Pathogen MIC/IC₅₀ Mechanism Insights
Pyrazole-quinoline Staphylococcus aureus 0.49 μg/mL Disruption of cell wall synthesis
Quinoline-triazole Mycobacterium bovis 0.5 μg/mL Inhibition of InhA enzyme
Piperidine-quinoline Plasmodium falciparum 12 nM Heme polymerization inhibition

The carboxamide group at position 4 further augments binding through hydrogen-bond interactions with residues in microbial enzymes, as demonstrated in molecular docking studies of similar hybrids. This structural feature is critical for maintaining metabolic stability, as evidenced by Shruthi et al.’s pharmacokinetic data showing oral bioavailability >80% in murine models.

Properties

IUPAC Name

5-amino-1-(4-methylquinolin-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-8-6-12(18-11-5-3-2-4-9(8)11)19-13(15)10(7-17-19)14(16)20/h2-7H,15H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNHKGKKUPSPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3C(=C(C=N3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial hydrazone formation between the hydrazine’s terminal nitrogen and the carbonyl carbon of α-cyanoacetamide. Subsequent cyclization occurs through nucleophilic attack of the adjacent nitrogen on the nitrile carbon, yielding the 5-aminopyrazole scaffold. Key parameters influencing yield include:

  • Solvent polarity : Ethanol or methanol (70–80°C) enhances cyclization efficiency.
  • Catalyst use : Fe₃O₄@SiO₂@Tannic acid nanoparticles improve reaction rates and yields (85–92%) under mechanochemical conditions.
  • Substitution pattern : Electron-withdrawing groups on the α-cyanoacetamide increase electrophilicity, accelerating cyclization.

Representative Procedure :

  • 4-Methylquinolin-2-ylhydrazine (1 mmol) and α-cyanoacetamide (1 mmol) are refluxed in ethanol (20 mL) for 6–8 h.
  • The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol/water (1:1).
  • Yield: 78–85%; m.p. 215–218°C.

Solid-Phase Synthesis Using Merrifield Resin

Solid-phase synthesis offers advantages in intermediate purification and scalability. Gao and Lam’s methodology adapts this approach for 5-aminopyrazoles, utilizing resin-bound intermediates to streamline quinoline incorporation.

Stepwise Synthesis

  • Immobilization : A cyanoacetamide derivative is coupled to Merrifield resin via a sulfonyl linker, forming a resin-bound intermediate.
  • Cyclization : Hydrazine treatment induces cyclization, releasing the pyrazole core from the resin.
  • Quinoline Coupling : The free amino group on the pyrazole reacts with 4-methylquinoline-2-carbonyl chloride to install the quinoline moiety.

Key Data :

  • Overall yield : 65–72% after three steps.
  • Purity : >95% (HPLC).

Mechanochemical Synthesis with Magnetic Nanoparticle Catalysts

Frontiers in Chemistry reports a solvent-free, mechanochemical route using Fe₃O₄@SiO₂@Tannic acid nanoparticles. This method emphasizes sustainability and rapid reaction times.

Procedure and Outcomes

  • Azo-linked salicylaldehyde (1 mmol), 4-methylquinolin-2-ylhydrazine (1 mmol), and malononitrile (1 mmol) are ball-milled with Fe₃O₄@SiO₂@Tannic acid (0.1 g) at 25 Hz for 30 min.
  • The nitrile intermediate is hydrolyzed to the carboxamide using H₂O₂/HCl (1:1).

Results :

  • Yield : 89–92%.
  • Catalyst reuse : 5 cycles without significant activity loss.

Hydrolysis of 4-Cyano Pyrazole Precursors

Cheng and Robins’ method involves synthesizing 5-amino-4-cyanopyrazole derivatives, followed by nitrile hydrolysis to the carboxamide.

Hydrolysis Conditions

  • Acidic hydrolysis : Concentrated HCl (12 M, 100°C, 4 h) achieves full conversion.
  • Basic hydrolysis : NaOH (10%, 80°C, 2 h) affords the carboxamide in 88% yield.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Catalyst Purity
Cyclocondensation 78–85 6–8 h None >90%
Solid-Phase 65–72 24 h Merrifield resin >95%
Mechanochemical 89–92 0.5 h Fe₃O₄@SiO₂@Tannic acid >98%
Nitrile Hydrolysis 85–88 4–6 h HCl/NaOH >93%

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.23 (d, J = 8.5 Hz, 1H, quinoline-H), 7.98–7.86 (m, 3H, quinoline-H), 6.92 (s, 1H, pyrazole-H), 2.68 (s, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • HRMS : m/z 267.1120 [M+H]⁺ (calc. 267.1120).

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrazole ring can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole-4-carboxamide derivatives include substitutions on the pyrazole ring and the aromatic/heteroaromatic groups attached. Below is a comparative analysis:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituent (Position 1) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
5-Amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide 4-Methylquinolin-2-yl Not reported Not available
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (2f) 4-Chlorophenyl 196–200 IR: 3467–3148 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O); NMR: δ 7.92 (s, pyrazole H)
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid 7-Methoxyquinolin-4-yl Not reported Synthesized via hydrolysis of ethyl ester; characterized by TLC and crystallization
5-Amino-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxamide 6-(4-Fluorophenoxy)-4-pyrimidinyl Not reported Molecular weight: 314.27 g/mol
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide p-Tolyl (4-methylphenyl) Not reported High structural similarity (0.97) to target compound

Key Observations :

  • Electron-Withdrawing vs. In contrast, methyl (p-tolyl) and methoxy groups (7-methoxyquinolin-4-yl ) are electron-donating, which may improve solubility or π-stacking interactions.
  • Melting Points: The 4-chlorophenyl analog (2f) exhibits a high melting point (196–200°C), likely due to strong intermolecular hydrogen bonding from the carboxamide and chloro substituent . Data for the target compound is lacking but may correlate with its bulky quinoline moiety.

Key Observations :

  • Hydrolysis and Cyclization : Many analogs (e.g., 2f ) are synthesized via hydrolysis of ester precursors, emphasizing the versatility of pyrazole-4-carboxamides as scaffolds for further functionalization.

Key Observations :

  • Quinoline and Pyrimidine Moieties: The 7-methoxyquinolin-4-yl group in and pyrimidinyl groups in are associated with kinase inhibition, suggesting the target compound’s 4-methylquinolin-2-yl group may similarly target kinase pathways.
  • Antimicrobial Activity: Analogs with morpholino or arylideneamino substituents show broad-spectrum antimicrobial effects , highlighting the scaffold’s adaptability.

Biological Activity

5-Amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates both quinoline and pyrazole moieties, which contribute to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃N₅O
  • Molecular Weight : 267.29 g/mol
  • CAS Number : 379242-98-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The pyrazole ring can inhibit specific enzymes by binding to their active sites, blocking their catalytic activities.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer and antimicrobial agent. Below is a summary of its biological activities based on various research findings:

Activity Type Target/Effect Findings
Anticancer Various cancer cell linesExhibited growth inhibition in multiple cancer types, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Gram-positive and Gram-negative bacteriaDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values around 50 µM .
Enzyme Inhibition p38 MAP kinaseIdentified as a selective inhibitor in high-throughput screening assays .

Study on Anticancer Activity

In a study published in the journal MDPI, researchers evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported that at concentrations of 20 µM, significant cell death was observed in breast and lung cancer cell lines.

Study on Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of several heterocyclic compounds against common bacterial strains. The results indicated that this compound exhibited a broader spectrum of activity compared to other tested compounds, particularly against resistant strains of Staphylococcus aureus .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 2-amino-4-methylquinoline with acetic anhydride to form N-(4-methylquinolin-2-yl)acetamide.
  • Subsequent reaction with hydrazine derivatives under microwave irradiation to yield the final pyrazole product.

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